molecular formula C16H14N4O2S B10970299 2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 777874-25-6

2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B10970299
CAS No.: 777874-25-6
M. Wt: 326.4 g/mol
InChI Key: ZXZUYRJOTMYHQM-UHFFFAOYSA-N
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Description

2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone derivative characterized by a pyridinylmethyl substituent at position 3 of the quinazolin-4(3H)-one core and a sulfanyl-linked acetamide group at position 2. Quinazolinones are pharmacologically significant scaffolds due to their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The sulfanyl acetamide moiety enhances molecular interactions with biological targets, such as carbonic anhydrases (CAs) or microbial enzymes, by introducing hydrogen-bonding and hydrophobic interactions .

Properties

CAS No.

777874-25-6

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[4-oxo-3-(pyridin-3-ylmethyl)quinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C16H14N4O2S/c17-14(21)10-23-16-19-13-6-2-1-5-12(13)15(22)20(16)9-11-4-3-7-18-8-11/h1-8H,9-10H2,(H2,17,21)

InChI Key

ZXZUYRJOTMYHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the pyridin-3-ylmethyl group and the sulfanylacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridin-3-ylmethyl or sulfanylacetamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit notable antimicrobial properties. For instance, derivatives containing pyridine and quinazoline rings have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy
A study synthesized several derivatives based on the quinazoline scaffold and evaluated their antimicrobial activity using the disc diffusion method. Compounds demonstrated significant inhibition zones against tested pathogens, suggesting that modifications in the side chains can enhance potency .

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus20
Compound BE. coli18
Compound CC. albicans15

Anticancer Properties

The anticancer potential of quinazoline derivatives has been extensively documented. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cell lines .

Case Study: Cytotoxicity Assessment
A series of synthesized compounds were tested against various cancer cell lines (e.g., HeLa, MCF7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating promising anticancer activity .

CompoundCell LineIC50 (µM)
Compound DHeLa5.0
Compound EMCF78.2

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing sulfanyl groups have garnered attention due to their potential in treating inflammatory diseases. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Case Study: Inhibition of COX-2 Activity
In vitro assays demonstrated that derivatives of this compound significantly reduced COX-2 expression in human cell lines, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Position 3 (R3): Bulkier substituents (e.g., phenethyl or sulfamoylphenyl) enhance enzyme binding but may reduce solubility.
  • Acetamide Side Chain : Electron-withdrawing groups (e.g., 4-fluorophenyl) improve CA inhibition, while bulky substituents (e.g., trimethylphenyl) may hinder target accessibility .
  • Synthesis: Higher yields (>90%) are achieved in diazonium coupling (e.g., ), whereas Knoevenagel condensation requires precise conditions .
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition :
    • Compound 12 (KI = 548.6 nM for hCA I) outperforms 18 (KI = 2048 nM), highlighting the superiority of 4-fluorophenyl over benzyl groups in acetamide .
    • Acetamide chain length matters: N-acetamide (11 , KI = 726.4 nM) is more potent than N-propanamide (20 , KI = 3628 nM) .
Antimicrobial Activity
  • N-(4-Sulfamoylphenyl) analogs (5–10) : Exhibit broad-spectrum antimicrobial activity, with melting points correlating with purity and stability . Substituents like 4-tolyl (compound 8 , mp = 315.5°C) suggest enhanced rigidity and intermolecular interactions .
Crystallographic Insights
  • Analog I () shows a planar quinazolinone core with a SCH2CH2 linker, stabilizing π-π interactions between aromatic rings. This geometry is critical for target binding .

Physicochemical Properties

  • Solubility : Sulfamoyl and pyridinyl groups enhance water solubility compared to chlorophenyl or trimethylphenyl analogs .
  • Thermal Stability : Higher melting points (e.g., 315.5°C for compound 8 ) correlate with crystalline purity and rigid substituents .

Biological Activity

2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H14N4O2S
  • Molecular Weight : 302.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and anticancer properties. Below are the key findings from recent research:

Anti-inflammatory Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For instance, a related study found that certain quinazoline derivatives could inhibit COX-2 with varying potency, suggesting a similar potential for this compound .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazoline-based compounds. A notable investigation showed that related compounds could induce apoptosis in cancer cells by modulating various signaling pathways, including those involved in cell cycle regulation and apoptosis . The specific mechanisms by which this compound exerts its effects are still under investigation.

The mechanisms through which this compound exhibits its biological activities may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes associated with inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.

Case Studies

  • COX Inhibition Study : A study evaluating the COX inhibitory activity of various quinazoline derivatives reported that some compounds achieved up to 47.1% inhibition at a concentration of 20 μM . While specific data for this compound is not yet available, it is reasonable to hypothesize similar efficacy based on structural analogs.
  • Antitumor Activity Assessment : In a comparative analysis of quinazoline derivatives against several cancer cell lines, compounds with structural similarities to this compound demonstrated significant cytotoxicity . Future studies should focus on direct evaluations of this specific compound.

Research Findings Summary Table

Study FocusFindingsReference
COX InhibitionUp to 47.1% inhibition at 20 μM concentration
Antitumor ActivitySignificant cytotoxicity against cancer cell lines
Mechanism ExplorationPotential modulation of NF-kB and MAPK pathways

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